2-methoxy-N-(3-pyridinylmethyl)benzamide
Description
2-Methoxy-N-(3-pyridinylmethyl)benzamide is a benzamide derivative featuring a methoxy group at the 2-position of the benzoyl moiety and a 3-pyridinylmethyl substituent on the amide nitrogen. The compound is synthesized via coupling reactions, often employing reagents such as 1,1-carbonyldiimidazole (CDI) or activated acid derivatives (e.g., acid chlorides) with appropriate amines . Key physicochemical properties, such as NMR chemical shifts and HRMS data, are inferred from structurally related benzamides (e.g., δ 55.3 ppm for methoxy in ¹³C NMR and [M+H]+ ≈ 283.1) .
Properties
IUPAC Name |
2-methoxy-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-18-13-7-3-2-6-12(13)14(17)16-10-11-5-4-8-15-9-11/h2-9H,10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRIBQDWGHKXIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Physicochemical Properties
The table below compares 2-methoxy-N-(3-pyridinylmethyl)benzamide with similar compounds, emphasizing substituent effects on molecular weight, lipophilicity (logP), and biological activity:
*Calculated based on molecular formula (C₁₅H₁₅N₂O₂).
†Estimated using fragment-based methods (e.g., methoxy + pyridine contributions).
Key Observations:
Toxicity and Solubility
- Sulfonamide Derivatives: Compounds like 2-methoxy-N-(sulfamoylanilinoethyl)benzamide may exhibit nephrotoxicity risks common to sulfonamides, whereas pyridine-containing variants could have improved solubility in acidic environments .
- Sodium Salt Forms : Crystalline sodium salts (e.g., ) enhance aqueous solubility, a strategy applicable to the target compound for pharmaceutical formulation.
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